molecular formula C19H18N2O6S B14945985 2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid

2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid

Cat. No.: B14945985
M. Wt: 402.4 g/mol
InChI Key: MQDIUYQLALOXSL-UHFFFAOYSA-N
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Description

2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid is a complex organic compound that features a benzoic acid core with a sulfonyl and oxoprolyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of a benzoic acid derivative, followed by the introduction of the oxoprolyl group through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste, using advanced techniques such as automated reactors and real-time monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.

    Substitution: Catalysts such as palladium on carbon or reagents like halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism by which 2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anti-inflammatory effects could be related to the modulation of signaling pathways that regulate inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfonyl]benzoic acid
  • 2-[(4-Methylphenyl)sulfonyl]oxybenzoic acid
  • Methyl 3-[(4-Methylphenyl)sulfonyl]amino]benzoate

Uniqueness

Compared to these similar compounds, 2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H18N2O6S/c1-12-6-8-13(9-7-12)28(26,27)21-16(10-11-17(21)22)18(23)20-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10-11H2,1H3,(H,20,23)(H,24,25)

InChI Key

MQDIUYQLALOXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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